molecular formula C13H10N4O3S B5601276 1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione

1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No. B5601276
M. Wt: 302.31 g/mol
InChI Key: NLRJYBCVKQEHFQ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to the one , typically involves the condensation of o-phenylenediamines with a variety of electrophilic reagents. Recent studies have developed methods for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from these condensations, highlighting the versatility and efficiency of these synthetic routes (Ibrahim, 2011). Moreover, modern approaches to synthesizing benzothiazole derivatives, which share a common heterocyclic motif with benzimidazoles, emphasize the use of green chemistry principles and simple reagents, pointing towards environmentally benign methods for synthesizing complex heterocycles (Zhilitskaya, L., Shainyan, B., & Yarosh, N. О., 2021).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system combining a benzene ring with an imidazole ring. This structure imparts a planar geometry, allowing for extensive π-conjugation and interactions with various biological targets. The presence of substituents like the 5-nitro-2-furyl group and the thione functionality in the compound of interest likely influences its electronic structure and reactivity, making it a subject of interest for detailed structural analysis.

Chemical Reactions and Properties

Benzimidazole derivatives are known for their reactivity towards a range of chemical transformations, including alkylation, acylation, and oxidation. The specific reactivity of "1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione" would depend on the electronic effects of its substituents and its steric environment. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activity.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are influenced by the nature of the substituents and the overall molecular structure. Detailed physicochemical characterization is necessary to understand the behavior of these compounds in biological systems and to optimize their pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as pKa, reactivity patterns, and stability, are central to their biological activity and pharmacokinetics. The electron-withdrawing or electron-donating nature of the substituents can significantly affect these properties, influencing the compound's acidity, basicity, and susceptibility to metabolic transformations.

properties

IUPAC Name

1-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-15-10-4-2-3-5-11(10)16(13(15)21)14-8-9-6-7-12(20-9)17(18)19/h2-8H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRJYBCVKQEHFQ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)N=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(C1=S)/N=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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